![molecular formula C21H24N2O2S B14337350 6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol CAS No. 97422-87-2](/img/structure/B14337350.png)
6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol is an organic compound that features a thiazole ring, a pyridine ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction involving a halogenated pyridine derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Suzuki coupling reaction using a boronic acid derivative.
Final Assembly: The final step involves the coupling of the thiazole-pyridine intermediate with a hexanol derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used under mild conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly used.
Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-(4-Methoxyphenyl)diazenyl)phenoxyhexyl methacrylate: This compound shares the methoxyphenyl group and has similar synthetic routes.
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: This compound has a similar thiazole and pyridine structure.
Uniqueness
6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
97422-87-2 |
|---|---|
Formule moléculaire |
C21H24N2O2S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
6-[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,3-thiazol-2-yl]hexan-1-ol |
InChI |
InChI=1S/C21H24N2O2S/c1-25-18-11-9-16(10-12-18)20-21(17-7-6-13-22-15-17)26-19(23-20)8-4-2-3-5-14-24/h6-7,9-13,15,24H,2-5,8,14H2,1H3 |
Clé InChI |
NBNAOOQCZXCBRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(SC(=N2)CCCCCCO)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


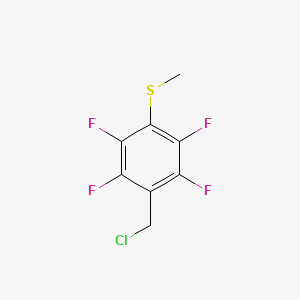

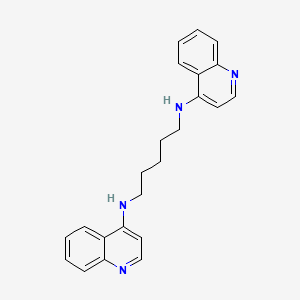
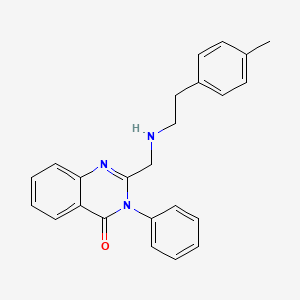
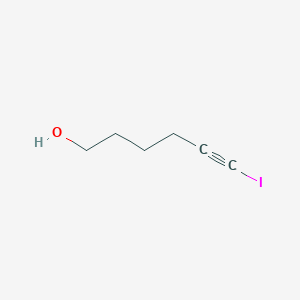
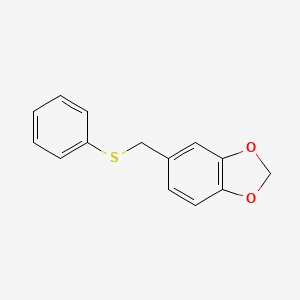
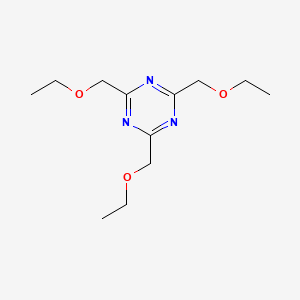
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

